molecular formula C15H17N3O4 B5196870 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide

4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide

Cat. No. B5196870
M. Wt: 303.31 g/mol
InChI Key: CPXPGFDBXWFHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide, also known as DPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPBA is a piperazinyl-butyramide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.

Mechanism of Action

The mechanism of action of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide is not fully understood, but it is believed to involve the formation of a covalent bond between 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide and the target molecule. This covalent bond results in a change in the fluorescence properties of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide, allowing it to be used as a probe for the detection of ROS.
Biochemical and Physiological Effects:
4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases (PTPs) and the activation of caspases. In addition, 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide has been shown to induce apoptosis in a variety of cancer cell lines, making it a potential candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide is its high selectivity and sensitivity for the detection of ROS, making it a valuable tool for studying oxidative stress in living cells. However, 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide also has some limitations, including its potential toxicity and the need for specialized equipment for its detection.

Future Directions

There are many potential future directions for research involving 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide. One area of research that is currently being explored is the use of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide as a therapeutic agent for the treatment of cancer. In addition, researchers are also investigating the potential use of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide as a tool for studying the role of ROS in a variety of biological processes, including aging and neurodegenerative diseases. Finally, there is also interest in developing new synthetic methods for the production of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide and other related compounds, in order to improve their properties and expand their potential applications in scientific research.

Synthesis Methods

4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base, followed by reaction with ethyl acrylate and subsequent hydrolysis. Other methods of synthesis include the reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base, followed by reaction with methyl acrylate and subsequent hydrolysis.

Scientific Research Applications

4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. 4-(3,5-dioxo-1-piperazinyl)-N-(4-methylphenyl)-4-oxobutanamide has been shown to exhibit high selectivity and sensitivity for the detection of ROS, making it a valuable tool for studying oxidative stress in a variety of biological systems.

properties

IUPAC Name

4-(3,5-dioxopiperazin-1-yl)-N-(4-methylphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-10-2-4-11(5-3-10)16-12(19)6-7-15(22)18-8-13(20)17-14(21)9-18/h2-5H,6-9H2,1H3,(H,16,19)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXPGFDBXWFHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)N2CC(=O)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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